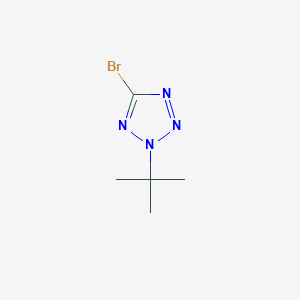

5-Bromo-2-(tert-butyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9BrN4 |

|---|---|

Molecular Weight |

205.06 g/mol |

IUPAC Name |

5-bromo-2-tert-butyltetrazole |

InChI |

InChI=1S/C5H9BrN4/c1-5(2,3)10-8-4(6)7-9-10/h1-3H3 |

InChI Key |

INALWFYCHBEJJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Tert Butyl 2h Tetrazole

De Novo Synthesis Strategies for the Tetrazole Ring System

The construction of the tetrazole ring from non-cyclic precursors represents a fundamental approach to synthesizing 5-Bromo-2-(tert-butyl)-2H-tetrazole. These methods offer the flexibility to introduce the desired substituents at specific positions on the heterocyclic core.

[2+3] Cycloaddition Approaches for 2-Substituted Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a cornerstone of tetrazole synthesis. researchgate.netnih.gov This powerful transformation allows for the direct formation of the tetrazole ring. For the synthesis of 2,5-disubstituted tetrazoles, this typically involves the reaction of an organonitrile with an azide, followed by alkylation, or the direct reaction of a nitrile with an organic azide.

The synthesis of this compound involves the sterically demanding tert-butyl group. The presence of such bulky substituents can significantly hinder the cycloaddition reaction, necessitating careful optimization of reaction conditions. Key parameters that are often adjusted include temperature, pressure, and reaction time. For instance, microwave irradiation has been shown to accelerate these cycloadditions, often leading to higher yields in shorter reaction times, particularly for sterically hindered substrates. organic-chemistry.orgacs.org

To overcome the activation barrier, particularly with less reactive nitriles, various catalyst systems have been developed. Zinc salts, such as zinc chloride (ZnCl₂), have been effectively employed to facilitate the cycloaddition of azides to nitriles. researchgate.net The zinc salt acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide. This catalytic system is attractive due to its efficiency and the relatively low cost of zinc salts. Other metal-based catalysts and even organocatalysts have been explored to promote these reactions under milder conditions. acs.orgorganic-chemistry.org For example, a novel organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has demonstrated high efficiency in tetrazole formation. acs.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Azide-Nitrile Cycloaddition

| Catalyst System | Advantages | Disadvantages |

| **Zinc Salts (e.g., ZnCl₂) ** | Cost-effective, efficient for activating nitriles. researchgate.net | Can require elevated temperatures. |

| Dialkyltin Oxide-TMSN₃ | Effective for various nitriles. | The tin catalyst is formed irreversibly. organic-chemistry.org |

| Organocatalyst (NMP-based) | High reactivity, low toxicity, generated in situ from inexpensive materials. acs.orgorganic-chemistry.org | May require microwave heating for optimal performance. acs.orgorganic-chemistry.org |

The choice of solvent and precise temperature control are critical for the successful synthesis of 2,5-disubstituted tetrazoles. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used to facilitate the dissolution of the reagents and to achieve the necessary reaction temperatures. nih.gov However, the thermal stability of the starting materials and the product must be considered, as high temperatures can sometimes lead to decomposition or side reactions. The optimal temperature is often determined empirically for each specific substrate combination.

Multi-Component Reactions (MCRs) for Tetrazole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical alternative for constructing tetrazole rings. nih.govacs.org

The Ugi and Passerini reactions are powerful MCRs that have been adapted for the synthesis of tetrazoles. beilstein-journals.orgbeilstein-archives.org In the context of synthesizing a 2,5-disubstituted tetrazole, the Ugi-tetrazole reaction is particularly relevant. This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide, TMSN₃). rug.nlbeilstein-journals.org To achieve the specific N2-substitution with a tert-butyl group, tert-butylamine (B42293) would be employed as the amine component. The reaction proceeds through a series of steps to form a 1,5-disubstituted tetrazole intermediate, which may then require isomerization or subsequent modification to yield the desired 2,5-disubstituted product. While direct synthesis of 2,5-isomers via Ugi-type reactions can be challenging, modifications and strategic choice of reactants can influence the regioselectivity. The Passerini reaction, which typically involves an isocyanide, a carboxylic acid, and an aldehyde or ketone, has also been adapted for tetrazole synthesis, though it more commonly yields 1-substituted tetrazoles. beilstein-journals.org

Investigation of Isocyanide and Aldehyde Substrate Scope

The synthesis of 2,5-disubstituted tetrazoles through multicomponent reactions involving isocyanides or aldehydes represents a significant area of heterocyclic chemistry. beilstein-journals.orgnih.gov These methods offer convergent and efficient pathways to complex molecules. nih.gov For instance, isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi-azide reaction, are powerful tools for generating 1,5-disubstituted tetrazoles. beilstein-journals.org Similarly, synthetic protocols exist for producing 2,5-disubstituted tetrazoles from aldehydes. One such method involves the reaction of aromatic aldehydes with hydrazines, followed by treatment with reagents like di-tert-butyl azodicarboxylate, to yield 5-aryl-2-alkyl-2H-tetrazoles. organic-chemistry.org Another approach transforms aldehydes into nitriles in situ, which then undergo cycloaddition with sodium azide to form the tetrazole ring. organic-chemistry.org

However, a detailed investigation of the substrate scope specifically for the synthesis of this compound using these methods is not extensively documented in the reviewed literature. While these strategies are established for the general class of disubstituted tetrazoles, their application to a substrate bearing both a C5-bromo and an N2-tert-butyl group requires specific adaptation and study.

Functionalization of Pre-formed Tetrazole Rings

A more prevalent strategy for obtaining this compound involves the stepwise functionalization of a pre-existing tetrazole core. This approach separates the challenges of ring formation from the introduction of the C5 and N2 substituents.

Introduction of the tert-Butyl Group at the N2 Position

The alkylation of 5-substituted-1H-tetrazoles is a primary method for producing 2,5-disubstituted tetrazoles. researchgate.net However, a significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. researchgate.net

Alkylation Reactions of 5-Bromo-1H-tetrazoles with tert-Butyl Reagents

The reaction of 5-bromo-1H-tetrazole with a suitable tert-butyl electrophile is the most direct approach to introduce the bulky alkyl group. Common alkylating agents for tetrazoles include alkyl halides and alkyl sulfates. researchgate.net For the introduction of a tert-butyl group, tert-butyl alcohol in a strongly acidic medium has proven to be a highly effective reagent.

Regioselective N2-Alkylation Protocols

Achieving high regioselectivity for N2-alkylation is critical for an efficient synthesis. Research has shown that the reaction conditions play a paramount role in directing the substitution. The alkylation of 5-substituted tetrazoles with tert-butyl alcohol in concentrated sulfuric acid results in high yields of the corresponding 2-(tert-butyl)tetrazoles, regardless of the electronic properties or size of the substituent at the C5 position. This method is particularly effective for producing the desired N2 isomer exclusively.

Other regioselective methods for N2-alkylation of tetrazoles have been developed, including copper-catalyzed cross-coupling reactions with boronic acids and alkylation via the diazotization of aliphatic amines, which preferentially forms 2,5-disubstituted tetrazoles. organic-chemistry.orgresearchgate.net

Strategies to Mitigate N1/N2 Isomerization

The primary strategy to prevent the formation of the undesired N1-isomer and mitigate N1/N2 isomerization is the careful selection of the reaction system. The use of concentrated sulfuric acid for the tert-butylation of 5-substituted tetrazoles effectively suppresses the formation of the N1-alkylated product. In contrast, conducting the same reaction in a different acid, such as phosphoric acid, can lead to the formation of a mixture of both N1 and N2 isomers. This highlights the critical role of the reaction medium in controlling the thermodynamic and kinetic pathways of the alkylation.

Theoretical studies based on density functional theory (DFT) provide insight into this selectivity. The 2H-tautomer of the tetrazole ring can exhibit stronger nucleophilicity compared to the 1H-tautomer, which can be exploited under specific conditions to favor attack at the N2 position. mdpi.com By employing highly acidic conditions, the reaction equilibrium and the nature of the reacting species are controlled to favor the pathway leading to the thermodynamically stable N2-substituted product.

The following table summarizes findings on the regioselective alkylation of 5-substituted tetrazoles, demonstrating the influence of the acidic medium on isomer distribution.

| C5-Substituent | Alkylating Agent | Acid Medium | N2-Isomer Yield | N1-Isomer Yield |

| Various Alkyl/Aryl | tert-Butyl Alcohol | Conc. H₂SO₄ | High | Not Detected |

| Various Alkyl/Aryl | tert-Butyl Alcohol | Phosphoric Acid | Mixture | Mixture |

This table is a generalized representation based on descriptive literature findings.

Direct Bromination of 2-(tert-butyl)-2H-tetrazole at the C5 Position

The direct electrophilic bromination of a C-H bond at the C5 position of 2-(tert-butyl)-2H-tetrazole presents a significant chemical challenge. The tetrazole ring is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution reactions. Standard brominating agents like Br₂ with a Lewis acid or N-bromosuccinimide (NBS) are typically used for more electron-rich aromatic systems. youtube.com

While reactions of bromine with functional groups attached to the C5 position of 2-alkyl-2H-tetrazoles have been reported, this does not constitute a direct C-H bromination. rsc.org A more viable route for introducing a halogen at the C5 position involves a C-H activation strategy. This process entails the deprotonation of the C5-proton using a strong base, such as a "turbo" Grignard reagent, to form a metalated tetrazole intermediate. This nucleophilic intermediate can then react with an electrophilic halogen source, like iodine or a bromine equivalent, to furnish the 5-halo-substituted tetrazole. organic-chemistry.org This two-step sequence of deprotonation-metalation followed by halogenation effectively circumvents the high activation barrier associated with direct electrophilic attack on the electron-poor tetrazole ring. organic-chemistry.org

This article details the synthetic methodologies for producing the chemical compound this compound, focusing on direct bromination and transformations from various precursors.

2

The synthesis of this compound can be approached through several strategic pathways. The primary methods involve the direct electrophilic bromination of the 2-(tert-butyl)-2H-tetrazole core or the chemical transformation of tetrazole precursors already bearing a substituent at the C5 position.

1 Electrophilic Bromination Reagents and Conditions (e.g., NBS, Br₂)

Direct bromination at the C5 position of the tetrazole ring is a common and effective strategy. This transformation relies on the reaction of an electrophilic bromine source with the electron-rich tetrazole ring.

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. wikipedia.orgmissouri.edu It serves as a solid, easy-to-handle source of electrophilic bromine, offering advantages in selectivity and milder reaction conditions compared to liquid bromine. taylorandfrancis.commasterorganicchemistry.com For the synthesis of this compound, the reaction would involve treating 2-(tert-butyl)-2H-tetrazole with NBS. Electron-rich aromatic compounds, including various heterocycles, can be effectively brominated using NBS. wikipedia.orgmissouri.edu The reaction is typically conducted in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can influence selectivity. wikipedia.org In some cases, acid catalysis can be employed to enhance the electrophilicity of NBS and facilitate the bromination of less reactive substrates. organic-chemistry.org

Molecular Bromine (Br₂): Molecular bromine (Br₂) is a powerful and fundamental brominating agent. nih.govyoutube.com Its reaction with an aromatic substrate like 2-(tert-butyl)-2H-tetrazole proceeds via electrophilic aromatic substitution. youtube.com The reactivity of Br₂ can be enhanced by using a Lewis acid catalyst, which polarizes the Br-Br bond and generates a more potent electrophile. youtube.com Common solvents for such reactions include chlorinated hydrocarbons or acetic acid. reddit.com While highly effective, Br₂ is a hazardous and corrosive liquid, requiring careful handling. masterorganicchemistry.comnih.gov The reaction conditions must be carefully controlled to prevent potential side reactions or over-bromination.

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (ACN) or Dimethylformamide (DMF) solvent, often at room temperature or with gentle heating. wikipedia.orgmissouri.edu | Solid reagent, easier to handle than Br₂. Often provides higher selectivity. taylorandfrancis.commasterorganicchemistry.com |

| Molecular Bromine (Br₂) | Acetic acid or chlorinated solvents (e.g., CCl₄). May use a Lewis acid catalyst (e.g., FeBr₃). youtube.comreddit.comresearchgate.net | Strong brominating agent. nih.gov Reaction can be highly exothermic and may require cooling. reddit.com |

2 Catalytic Approaches for C-H Bromination

The direct functionalization of a C-H bond represents a highly atom-economical approach in synthesis. nih.gov While specific examples of catalytic C-H bromination for this compound are not extensively documented, the principles of transition-metal-catalyzed C-H activation are applicable. nih.gov Such methods often involve a palladium or copper catalyst to facilitate the cleavage of a C-H bond and its subsequent coupling with a halogen source. These reactions are at the forefront of modern synthetic chemistry but may require specific directing groups or tailored conditions to achieve high regioselectivity on a heterocyclic scaffold like a tetrazole. The development of a catalytic C-H bromination specific to the C5 position of 2-substituted tetrazoles remains a subject of ongoing research interest.

3 Control of Selectivity (C5 vs. N-bromination)

Achieving selective bromination at the C5 position is critical. For the substrate 2-(tert-butyl)-2H-tetrazole, several factors favor C5 bromination over potential N-bromination.

Steric Hindrance: The bulky tert-butyl group at the N2 position provides significant steric shielding. This hindrance makes an electrophilic attack on the adjacent nitrogen atoms (N1 and N3) less likely.

Electronic Effects: The C5 position of the tetrazole ring is electronically distinct from the nitrogen atoms. In electrophilic substitution reactions, the C5 carbon acts as the most nucleophilic center of the ring, making it the preferred site for attack by an electrophile like Br⁺. While N-bromination can occur on some nitrogen heterocycles, the combination of steric and electronic factors in 2-(tert-butyl)-2H-tetrazole strongly directs the reaction to the C5 carbon.

3 Transformation from Precursors with Different C5 Substituents

An alternative synthetic strategy involves modifying a precursor that already possesses a functional group at the C5 position.

1 Bromination of 5-Thio-2-(tert-butyl)-2H-tetrazoles

The conversion of a sulfur-containing functional group, such as a thiol or thioether, at the C5 position into a bromine atom is a viable synthetic route. 2-Substituted tetrazole-5-thiols are known compounds that can be functionalized. researchgate.net The synthesis of the target compound would start from 2-(tert-butyl)-2H-tetrazole-5-thiol or a corresponding 5-alkylthio derivative. These sulfur-containing precursors can undergo oxidative bromination, where a brominating agent not only adds bromine but also displaces the sulfur moiety.

2 Desulfurization-Bromination Sequences

This method is closely related to the direct bromination of thio-precursors and represents a conceptual pathway for the transformation. A desulfurization-bromination sequence involves the cleavage of the carbon-sulfur bond at the C5 position, followed by the introduction of a bromine atom. In practice, this is often accomplished in a single step using an oxidative brominating agent that facilitates both the removal of the sulfur group and the halogenation of the C5 position.

3 Halogen Exchange Reactions from Other 5-Halo-2-(tert-butyl)-2H-tetrazoles

Metal-halogen exchange is a powerful and widely utilized method for interconverting halogenated aromatic and heteroaromatic compounds. benthamscience.comwikipedia.org This reaction allows for the synthesis of this compound from other 5-halo precursors, such as the corresponding 5-iodo or 5-chloro derivatives.

The process typically involves treating the 5-halo-2-(tert-butyl)-2H-tetrazole with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). imperial.ac.uktcnj.edu This generates a transient 5-lithio-2-(tert-butyl)-2H-tetrazole intermediate. imperial.ac.uk This highly reactive intermediate is then quenched with an electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane) to install the bromine atom at the C5 position.

The rate of halogen-metal exchange is dependent on the halogen, following the general trend: I > Br > Cl. wikipedia.org This makes 5-iodo-2-(tert-butyl)-2H-tetrazole a particularly good precursor for this transformation. The reaction is an equilibrium process, and its success is driven by the formation of a more stable organolithium species. ethz.ch

| Starting Material | Reagents | Intermediate | Key Considerations |

|---|---|---|---|

| 5-Iodo-2-(tert-butyl)-2H-tetrazole | 1) n-BuLi or t-BuLi in THF, -78°C 2) Electrophilic bromine source (e.g., Br₂) | 5-Lithio-2-(tert-butyl)-2H-tetrazole | Fastest exchange rate due to the C-I bond. wikipedia.org |

| 5-Chloro-2-(tert-butyl)-2H-tetrazole | 1) n-BuLi or t-BuLi in THF, -78°C 2) Electrophilic bromine source (e.g., Br₂) | 5-Lithio-2-(tert-butyl)-2H-tetrazole | Slower exchange rate compared to iodide. wikipedia.org |

Reactivity and Synthetic Transformations of 5 Bromo 2 Tert Butyl 2h Tetrazole

Nucleophilic Substitution Reactions at the C5 Position

The bromine atom at the C5 position of 5-Bromo-2-(tert-butyl)-2H-tetrazole is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups onto the tetrazole ring.

Replacement of Bromine with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

A variety of nucleophiles can displace the bromide at the C5 position. For instance, reactions with amines, alcohols, and thiols lead to the formation of 5-amino-, 5-alkoxy-, and 5-thio-substituted 2-(tert-butyl)-2H-tetrazoles, respectively. These reactions are fundamental in creating diverse libraries of tetrazole derivatives for various applications, including medicinal chemistry.

Research has demonstrated the successful substitution with different nucleophiles. For example, 5,5'-disulfanediylbis(2-tert-butyl-2H-tetrazole) has been synthesized, indicating the reactivity of the bromo-tetrazole with thiol equivalents. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Amine (R-NH₂) | 5-Amino(R)-2-(tert-butyl)-2H-tetrazole |

| Alcohol (R-OH) | 5-Alkoxy(R)-2-(tert-butyl)-2H-tetrazole |

| Thiol (R-SH) | 5-Thio(R)-2-(tert-butyl)-2H-tetrazole |

Influence of the tert-Butyl Group on Steric and Electronic Accessibility

The tert-butyl group at the N2 position exerts a significant steric and electronic influence on the reactivity of the tetrazole ring. nih.gov Sterically, the bulky tert-butyl group can hinder the approach of nucleophiles to the C5 position, potentially slowing down the reaction rate compared to less sterically demanding substituents. nih.gov However, this steric hindrance can also be advantageous, as it can lead to higher regioselectivity in reactions where multiple isomers could be formed. rsc.org

Electronically, the tert-butyl group is an electron-donating group. This electronic effect can influence the stability of the tetrazole ring and the transition states of nucleophilic substitution reactions.

Solvent and Catalyst Effects on Reaction Rate and Yield

The choice of solvent and the use of catalysts can have a profound impact on the rate and yield of nucleophilic substitution reactions at the C5 position. Polar aprotic solvents are often employed to facilitate these reactions. The conditions can be optimized to achieve high yields of the desired substituted tetrazoles.

Cross-Coupling Reactions at the C5 Position

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such transformations, particularly the Suzuki-Miyaura coupling. acs.orgresearchgate.net

Suzuki–Miyaura Coupling with Organoboronic Acids/Esters

The Suzuki-Miyaura coupling reaction provides a versatile method for introducing aryl, heteroaryl, or vinyl groups at the C5 position of the tetrazole ring. nih.gov This reaction involves the palladium-catalyzed coupling of the bromo-tetrazole with an organoboronic acid or ester. nih.govresearchgate.netbiosynth.com

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. nih.gov Various palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used. thieme-connect.de

Ligand screening is crucial for optimizing the reaction conditions. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligand can influence the reaction's efficiency, selectivity, and functional group tolerance. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst |

| Ligand | PPh₃, PCy₃ | Stabilize and activate the catalyst |

| Base | K₂CO₃, Cs₂CO₃ | Promote transmetalation |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

| Boronic Acid/Ester | Arylboronic acid | Coupling partner |

The development of efficient and selective cross-coupling protocols has significantly expanded the synthetic utility of this compound, enabling the creation of complex molecules with diverse functionalities.

Scope of Coupling Partners to Form 5-Aryl/Alkyl-2-(tert-butyl)-2H-tetrazoles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized centers. For this compound, this reaction facilitates the introduction of various aryl and alkyl groups at the C5 position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

The scope of the reaction is broad, accommodating a diverse range of boronic acids and their derivatives. nih.gov Generally, electron-rich, electron-poor, and sterically hindered arylboronic acids are all viable coupling partners. lookchem.com Heteroarylboronic acids, such as those derived from indoles, pyrazoles, and benzimidazoles, are also effective, enabling the synthesis of complex heterobiaryls. nih.govnih.gov While the direct coupling of alkylboronic acids with aryl bromides can be more challenging, specific catalyst systems have been developed to facilitate these transformations effectively. organic-chemistry.org The reaction conditions can be optimized by tuning the catalyst, ligand, base, and solvent to achieve high yields for specific substrates. researchgate.net For instance, palladium precatalysts combined with sterically bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling heteroaryl halides. nih.gov

Table 1: Representative Scope of Boronic Acid Coupling Partners for Suzuki-Miyaura Reactions

| Boronic Acid Partner | Substituent Type | Expected Product Type | Notes |

|---|---|---|---|

| Phenylboronic acid | Unsubstituted Aryl | 5-Phenyl-2-(tert-butyl)-2H-tetrazole | Standard coupling partner. |

| 4-Methoxyphenylboronic acid | Electron-Donating Group | 5-(4-Methoxyphenyl)-2-(tert-butyl)-2H-tetrazole | Generally couples with high efficiency. |

| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing Group | 5-(4-Trifluoromethylphenyl)-2-(tert-butyl)-2H-tetrazole | Effective coupling partner, tolerant of electron-poor rings. lookchem.com |

| 2-Methylphenylboronic acid | Sterically Hindered | 5-(o-Tolyl)-2-(tert-butyl)-2H-tetrazole | May require more robust catalyst systems or higher temperatures. |

| Indole-5-boronic acid | Heteroaryl | 5-(1H-Indol-5-yl)-2-(tert-butyl)-2H-tetrazole | Demonstrates utility for creating complex heterocyclic systems. nih.gov |

| Vinylboronic acid | Vinyl | 5-Vinyl-2-(tert-butyl)-2H-tetrazole | Allows for the introduction of alkenyl groups. organic-chemistry.org |

Negishi and Stille Coupling Reactions with Organozinc/Organotin Reagents

Negishi Coupling: The Negishi reaction provides a reliable method for C-C bond formation by coupling organozinc reagents with organic halides. nih.gov The reaction is known for its high functional group tolerance. nih.gov this compound can be coupled with various arylzinc and alkylzinc reagents using a palladium catalyst. Catalyst systems based on bulky biarylphosphine ligands have proven highly effective for coupling heterocyclic halides. acs.org The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent via transmetalation with a zinc salt like ZnCl₂. This methodology has been successfully applied to the synthesis of substituted pyridines, quinolines, and even tetrazoles, indicating its applicability for the target compound. acs.org

Stille Coupling: The Stille reaction utilizes organotin (stannane) reagents to couple with organic halides, catalyzed by palladium. psu.edu This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. psu.edu The synthesis of 5-aryl tetrazoles has been accomplished via Stille coupling, demonstrating the fundamental compatibility of the tetrazole ring with this chemistry. researchgate.net In the context of this compound, the reaction would involve coupling with an organostannane of the type R-Sn(Bu)₃. The reactivity of the organotin partner generally follows the trend: alkynyl > vinyl > aryl > alkyl. psu.edu The reaction can be used to synthesize a variety of 5-aryl, 5-heteroaryl, and 5-acyl tetrazoles. rsc.org

Buchwald–Hartwig Amination for 5-Amino-2-(tert-butyl)-2H-tetrazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the synthesis of 5-amino-2-(tert-butyl)-2H-tetrazoles from the parent bromo-tetrazole and a primary or secondary amine. The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a strong base such as sodium tert-butoxide. amazonaws.com The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results for heterocyclic substrates. nih.gov The reaction scope is broad, including aromatic and heterocyclic amines as coupling partners. nih.gov

Table 2: Potential Scope of Amine Coupling Partners for Buchwald-Hartwig Amination

| Amine Partner | Amine Type | Expected Product | Typical Conditions |

|---|---|---|---|

| Aniline | Primary Arylamine | 5-(Phenylamino)-2-(tert-butyl)-2H-tetrazole | Pd(OAc)₂, phosphine ligand, NaOtBu, Toluene |

| Morpholine | Secondary Cyclic Amine | 5-(Morpholino)-2-(tert-butyl)-2H-tetrazole | Pd(OAc)₂, phosphine ligand, NaOtBu, Toluene |

| Benzylamine | Primary Alkylamine | 5-(Benzylamino)-2-(tert-butyl)-2H-tetrazole | Conditions may need optimization for alkylamines. |

| Carbazole | Secondary Heterocyclic Amine | 5-(9H-Carbazol-9-yl)-2-(tert-butyl)-2H-tetrazole | Demonstrates utility for complex N-heterocycles. nih.gov |

Sonogashira Coupling for 5-Alkynyl-2-(tert-butyl)-2H-tetrazoles

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the premier method for synthesizing 5-alkynyl-2-(tert-butyl)-2H-tetrazoles. The process is carried out under mild conditions, typically using a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) or piperidine. libretexts.org The reaction demonstrates broad substrate compatibility, allowing for the coupling of this compound with a wide range of terminal alkynes, including those bearing aryl, silyl, and alkyl substituents. Successful Sonogashira couplings have been reported for various bromo-heterocycles, such as bromoindoles and bromopyridines, underscoring the method's applicability. researchgate.netscirp.org

Halogen-Metal Exchange Reactions

Generation of 5-Lithio-2-(tert-butyl)-2H-tetrazole and its Reactivity

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org For this compound, this is most commonly achieved through lithium-halogen exchange by treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817). The reaction is extremely rapid and must be carried out at very low temperatures (typically -78 °C to -100 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). tcnj.edu These cryogenic conditions are necessary to prevent side reactions, such as the alkyllithium reagent attacking the tetrazole ring. tcnj.edu The rate of exchange follows the trend I > Br > Cl, making the bromo-substituted tetrazole an ideal substrate for this transformation. princeton.edu The successful generation of the transient 5-lithio-2-(tert-butyl)-2H-tetrazole intermediate makes it a potent nucleophile for subsequent C-C bond-forming reactions. rsc.org

Trapping with Electrophiles to Form Diverse C5-Substituted Derivatives

Once generated, the highly reactive 5-lithio-2-(tert-butyl)-2H-tetrazole can be "trapped" by adding a suitable electrophile to the reaction mixture. ox.ac.uk This approach provides a powerful and versatile route to a wide range of C5-functionalized tetrazoles that are otherwise difficult to access. The scope of electrophiles is extensive. For example, quenching the lithiated intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. tcnj.edu Reaction with dimethylformamide (DMF) followed by an aqueous workup provides the corresponding 5-formyl-tetrazole, while reaction with carbon dioxide yields the 5-carboxy-tetrazole derivative. rsc.org This methodology allows for the concise installation of diverse functional groups onto the tetrazole core. organic-chemistry.org

Table 3: Synthesis of C5-Substituted Derivatives via Lithiation and Electrophile Trapping

| Electrophile | Reagent Example | Resulting C5-Substituent | Product Class |

|---|---|---|---|

| Proton Source | H₂O | -H | Debrominated Tetrazole |

| Aldehyde | Benzaldehyde | -CH(OH)Ph | Secondary Alcohol tcnj.edu |

| Ketone | Acetone | -C(OH)(CH₃)₂ | Tertiary Alcohol |

| Amide | N,N-Dimethylformamide (DMF) | -CHO | Aldehyde rsc.org |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH | Carboxylic Acid rsc.org |

| Alkyl Halide | Methyl Iodide | -CH₃ | Alkylated Tetrazole tcnj.edu |

| Disulfide | Diphenyl disulfide | -SPh | Thioether nih.gov |

Cycloaddition Reactions Involving the Tetrazole Ring

2,5-Disubstituted tetrazoles are known to be precursors for nitrile imines, which are reactive 1,3-dipoles. nih.govnih.gov These intermediates are typically generated in situ through either photolysis or thermolysis of the tetrazole ring, leading to the extrusion of molecular nitrogen. nih.govmdpi.com The resulting nitrile imine can then readily participate in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles to form five-membered heterocyclic rings. oup.comalaqsa.edu.pswikipedia.org

While specific experimental studies on the 1,3-dipolar cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the general reactivity pattern of 2,5-disubstituted tetrazoles provides a strong basis for predicting its behavior. The process is initiated by the generation of a nitrile imine intermediate. oup.comoup.com For this compound, this would involve the formation of N-(tert-butyl)-C-bromonitrile imine upon photochemical or thermal activation.

This highly reactive nitrile imine can then be trapped by a suitable dipolarophile. Common dipolarophiles used in such reactions include alkenes, alkynes, nitriles, and imines. oup.comalaqsa.edu.ps The reaction with an alkene, for instance, would be expected to yield a pyrazoline derivative, while reaction with an alkyne would produce a pyrazole. The reaction is generally regioselective, with the substitution pattern of the final product being influenced by the electronic and steric properties of both the nitrile imine and the dipolarophile. mdpi.com

For example, the 1,3-dipolar cycloaddition of a nitrile imine with an alkene is a powerful method for the synthesis of pyrazoline heterocycles. nih.gov The regioselectivity of this addition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org

A plausible reaction pathway for the 1,3-dipolar cycloaddition of this compound with a generic alkene is depicted below:

Figure 1: Postulated reaction scheme for the photochemical or thermal generation of N-(tert-butyl)-C-bromonitrile imine from this compound and its subsequent 1,3-dipolar cycloaddition with an alkene.

It is important to note that the efficiency and outcome of these cycloaddition reactions can be influenced by the reaction conditions, such as temperature, solvent, and the method of nitrile imine generation (photochemical or thermal). nih.govmdpi.com

The substituents at the C5 and N2 positions of the tetrazole ring play a crucial role in determining the reactivity in cycloaddition reactions. nih.govresearchgate.net These substituents influence both the ease of nitrile imine formation and the subsequent reactivity of this intermediate.

The tert-butyl group at the N2 position is an electron-donating and sterically bulky group. Its electron-donating nature can influence the stability and electronic properties of the generated nitrile imine. The steric bulk of the tert-butyl group can also play a significant role in the regioselectivity of the cycloaddition reaction, potentially directing the approach of the dipolarophile to the less hindered face of the nitrile imine. mdpi.com

The bromine atom at the C5 position is an electron-withdrawing group. This has a significant impact on the electronic properties of the nitrile imine. Electron-withdrawing groups on the carbon atom of the nitrile imine are known to affect its reactivity and regioselectivity in cycloaddition reactions. researchgate.net Furthermore, the nature of the substituent on the nitrogen of the nitrile imine has been shown to dictate its preference for different types of dipolarophiles. For instance, N-triflyl-nitrile imines show a preference for reacting with nitriles, whereas N-aryl-nitrile imines favor reactions with alkenes. oup.com While the specific influence of an N-tert-butyl group has not been detailed, it is reasonable to assume it will have a distinct effect on the reactivity profile.

The interplay between the electron-donating tert-butyl group and the electron-withdrawing bromine atom will ultimately govern the frontier molecular orbital energies of the resulting nitrile imine, thereby controlling its reactivity and selectivity in 1,3-dipolar cycloadditions. nih.gov

Table 1: Expected Influence of Substituents on the Reactivity of this compound in 1,3-Dipolar Cycloadditions

| Substituent | Position | Electronic Effect | Steric Effect | Expected Influence on Reactivity |

| Bromine | C5 | Electron-withdrawing | Moderate | Modifies the electrophilicity of the nitrile imine carbon; influences regioselectivity. |

| tert-Butyl | N2 | Electron-donating | High | Affects the stability and nucleophilicity of the nitrile imine nitrogen; dictates steric hindrance, influencing regioselectivity. |

Mechanistic Investigations of Reactions Involving 5 Bromo 2 Tert Butyl 2h Tetrazole

Elucidation of Reaction Pathways for Synthesis

The synthesis of 5-Bromo-2-(tert-butyl)-2H-tetrazole involves the formation of the tetrazole core and the regioselective introduction of the tert-butyl and bromo substituents.

The formation of the tetrazole ring is most commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). acs.orgnih.gov However, detailed computational studies using density functional theory (DFT) suggest that the mechanism is more complex than a direct, concerted cycloaddition. acs.org Instead of a direct cycloaddition, the reaction is proposed to proceed through a stepwise pathway involving a nitrile activation step to form an imidoyl azide intermediate, which then cyclizes to yield the tetrazole ring. acs.org

The stability of this intermediate and the height of the activation barriers are strongly influenced by the electronic properties of the substituent on the nitrile. acs.org For the synthesis of an N2-substituted tetrazole like this compound, the reaction would involve an alkyl azide, such as tert-butyl azide, reacting with a bromine-containing nitrile. The mechanism can be depicted as follows:

Nitrile Activation: The azide initially adds to the nitrile carbon in a stepwise manner, rather than a concerted cycloaddition.

Formation of Imidoyl Azide: This addition leads to the formation of a transient imidoyl azide intermediate.

Cyclization: The imidoyl azide then undergoes an intramolecular cyclization.

Aromatization: The resulting structure aromatizes to form the stable tetrazole ring.

This stepwise mechanism helps to explain the formation of different isomers and the influence of reaction conditions on the product distribution. acs.org

Table 1: Proposed Stepwise Mechanism for N2-tert-butyl-tetrazole Formation

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of azide on the nitrile carbon. | Formation of a linear adduct. |

| 2 | Formation of the key imidoyl azide intermediate. | Imidoyl Azide |

| 3 | Intramolecular cyclization via attack of the terminal azide nitrogen onto the imine carbon. | Cyclization Transition State |

| 4 | Ring closure and subsequent aromatization to form the stable tetrazole ring. | 2,5-disubstituted tetrazole |

The synthesis of this compound requires precise control of regioselectivity during the alkylation of the 5-bromotetrazole precursor. The tetrazole anion has two potential nucleophilic nitrogen atoms (N1 and N2), leading to the possible formation of 1,5- and 2,5-disubstituted isomers.

Experimental and computational studies have shown that the N2-alkylation of 5-substituted-1H-tetrazoles is often preferred. researchgate.netresearchgate.netrsc.org The regioselectivity is not governed solely by steric hindrance but is highly dependent on the reaction mechanism. rsc.org A proposed rationale suggests a distinction between first-order (SN1) and second-order (SN2) nucleophilic substitution pathways. rsc.org For a bulky alkylating agent like a tert-butyl halide, which favors the formation of a stable carbocation, the reaction likely proceeds through an SN1-like mechanism. In this case, the product distribution is influenced by the electronic properties of the tetrazolate anion.

Alternatively, radical-mediated processes can achieve high N2-regioselectivity. researchgate.net For instance, a tetrabutylammonium (B224687) iodide (Bu4NI)-catalyzed reaction using peroxides as alkylating agents proceeds via a radical mechanism. researchgate.net DFT calculations in such systems indicate that factors like spin density and the thermodynamic stability of the final products play a crucial role in directing the regioselective N-alkylation. researchgate.net The use of 5-bromotetrazole in these reactions is advantageous for monitoring the reaction progress due to the distinct isotopic signature of bromine in mass spectrometry analysis. researchgate.net

The bromination step to form the 5-bromotetrazole starting material typically involves the direct bromination of a 1H-tetrazole, where the regioselectivity is pre-determined by the single available carbon atom.

Studies on Reactivity Mechanisms

The bromine atom at the C5 position of this compound is a key functional handle for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) at the C5 position of the tetrazole ring involves the addition of a nucleophile to the electron-deficient ring, followed by the elimination of the bromide ion. The mechanism can proceed through a concerted pathway with a single transition state or a stepwise pathway involving a high-energy Meisenheimer-like intermediate. nih.gov

A detailed transition state analysis, often performed using DFT calculations, can elucidate the precise pathway. nih.gov Key factors influencing the mechanism include the nature of the nucleophile, the solvent, and any base catalysis. nih.gov For example, a computational analysis would examine the geometries and energies of the transition states. A Hirshfeld population analysis could be used to study the charge distribution in the transition state structure, revealing the extent of bond formation and charge transfer at the transition state. nih.gov The kinetic isotope effect (KIE) can also be predicted and compared with experimental values to further refine the understanding of the transition state structure. nih.gov For the substitution on this compound, the strong electron-withdrawing nature of the tetrazole ring facilitates the initial nucleophilic attack.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds at the C5 position. nih.gov The generally accepted catalytic cycle involves three primary steps: nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This is often the rate-determining step. nih.gov The Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate. The ease of this step is influenced by the C-Br bond strength and the nature of the phosphine (B1218219) ligands on the palladium catalyst. nih.govillinois.edu Mechanistic studies have revealed that for bromoarenes, the oxidative addition can proceed through a bisphosphine palladium species. illinois.edu In some cases, an unusual autocatalytic mechanism has been observed where a Pd(II) species formed during the reaction acts as the active catalyst. illinois.edu

Transmetalation: The organopalladium(II) halide intermediate then undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling), typically activated by a base. This step transfers the organic group from boron to palladium, forming a diorganopalladium(II) complex. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov This step is often concerted, proceeding through a three-coordinate transition state. nih.gov

Computational studies are crucial for understanding the energetics of each step and identifying the rate-determining step, which aids in optimizing reaction conditions. nih.gov

Table 2: General Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Reactants | Product | Palladium Oxidation State |

| Oxidative Addition | Ar-Br + Pd(0)Ln | Ar-Pd(II)Ln-Br | 0 → +2 |

| Transmetalation | Ar-Pd(II)Ln-Br + Ar'-B(OR)2 | Ar-Pd(II)Ln-Ar' | +2 → +2 |

| Reductive Elimination | Ar-Pd(II)Ln-Ar' | Ar-Ar' + Pd(0)Ln | +2 → 0 |

Ar = 2-(tert-butyl)-2H-tetrazol-5-yl

Halogen-metal exchange is another important reaction of this compound, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. tcnj.edu This reaction replaces the bromine atom with a lithium atom, creating a highly reactive organolithium intermediate that can be trapped with various electrophiles.

The mechanism of lithium-halogen exchange is complex and can be influenced by factors such as the solvent, temperature, and the specific organolithium reagent used. stackexchange.com Two competing mechanisms are often considered:

Nucleophilic Attack: This pathway involves a four-centered transition state where the alkyl group of the organolithium attacks the bromine atom, with concomitant transfer of the lithium to the aryl carbon. stackexchange.com

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the organolithium reagent to the aryl bromide, forming a radical anion intermediate. This can then collapse to the products. Evidence for radical intermediates has been observed in some systems. stackexchange.com

The reaction is a reversible equilibrium, which generally favors the formation of the organolithium species that places the negative charge on the most stabilized carbon atom. stackexchange.comprinceton.edu Kinetic studies of this reaction are complicated by the tendency of organolithium reagents to exist as aggregates (dimers, tetramers, etc.) in solution, as the reactivity of these different aggregates can vary significantly. princeton.edu The reaction rate generally follows the trend of C-I > C-Br > C-Cl, consistent with the bond strengths of the carbon-halogen bond. princeton.edu For this compound, the exchange must be conducted at very low temperatures (e.g., -100 °C) to prevent side reactions, such as attack of the organolithium reagent on the tetrazole ring itself. tcnj.edu

Isomerization and Tautomerism Studies

The tetrazole ring system is characterized by a complex tautomeric and isomeric landscape. For 5-substituted tetrazoles, the two principal tautomeric forms are the 1H- and 2H-isomers, which can interconvert through various mechanistic pathways. The specific substituent at the C5 position and the nature of the group on the ring nitrogen atoms significantly influence the kinetics and thermodynamics of these transformations.

Interconversion Pathways between 1H- and 2H-Tetrazole Isomers

The interconversion between 1H- and 2H-tetrazole isomers is a fundamental process in tetrazole chemistry, primarily proceeding through proton transfer mechanisms. In instances where a hydrogen atom is attached to one of the ring nitrogens, this process is known as prototropic tautomerization. Computational studies, often employing density functional theory (DFT), have elucidated these pathways. researchgate.netrsc.org

The most commonly accepted mechanism for the interconversion in the gas phase or in non-polar solvents is an intramolecular 1,2-prototropic shift, where a proton moves between adjacent nitrogen atoms. iosrjournals.org However, the energy barrier for such a direct shift can be substantial. For many azoles, including tetrazoles, isomerization is often facilitated by intermolecular proton transfer, which can be mediated by solvent molecules or by self-association of the tetrazole molecules into dimers or larger aggregates.

In the case of N-substituted tetrazoles like this compound, the interconversion to a 1H-isomer would necessitate the migration of the tert-butyl group, not just a proton. This is not a simple tautomerization but a true isomerization, which involves the breaking and forming of carbon-nitrogen bonds and would require significantly more energy than proton transfer. Such isomerizations are not typically spontaneous and often require specific reaction conditions, such as thermal or photochemical activation, or the presence of a catalyst. For instance, studies on azido-triazoles have shown that azide/tetrazole isomerization is much more facile than the 1H/2H tautomerization, which itself is influenced by the electronic nature of substituents. researchgate.netrsc.org

Theoretical calculations on various substituted tetrazoles have consistently shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. iosrjournals.orgnih.gov This intrinsic stability is a driving force in many synthetic and isomerization processes.

Effect of the tert-Butyl Group on Tautomeric Preferences

The presence of a bulky substituent, such as the tert-butyl group, on a nitrogen atom of the tetrazole ring has a profound impact on the isomeric stability and preference. In the case of this compound, the tert-butyl group is located at the N2 position.

The preference for the N2-substitution with bulky alkyl groups is a well-documented phenomenon in tetrazole chemistry. This preference can be attributed to a combination of steric and electronic factors:

Steric Hindrance: The tert-butyl group is sterically demanding. When attached to the N1 position, it experiences greater steric repulsion from the substituent at the C5 position (the bromo group in this case). In contrast, the N2 position is further removed from the C5 substituent, leading to a less sterically crowded and thus more stable molecule. The linear arrangement of the R-N-N-N segment in the 2-substituted isomer allows the bulky group to be directed away from the rest of the ring system, minimizing steric strain.

Electronic Effects: Computational studies have shown that the 2H-tautomer of C-substituted tetrazoles possesses a higher degree of aromaticity compared to the 1H-tautomer. iosrjournals.org This enhanced aromaticity contributes to the greater thermodynamic stability of the 2H-isomer. The electron-donating nature of the tert-butyl group can further influence the electron distribution within the ring, stabilizing the 2H-form.

The synthetic routes for producing N-substituted tetrazoles often yield a mixture of 1- and 2-substituted isomers. However, the alkylation of 5-substituted tetrazoles frequently shows a preference for the N2 position, especially when bulky alkylating agents are used, reinforcing the notion that the 2-substituted isomer is the more stable product. researchgate.net

Table 1: Comparison of Predicted Properties for 1H- vs. 2H-Tetrazole Tautomers This table presents generalized data from computational studies on C-substituted tetrazoles to illustrate the principles affecting this compound.

Click to view interactive table

| Property | 1H-Tautomer | 2H-Tautomer | Implication for Stability | Reference |

|---|---|---|---|---|

| Relative Energy (gas phase) | Higher | Lower (Typically by ~2 kcal/mol) | 2H-isomer is intrinsically more stable. | iosrjournals.org |

| Aromaticity (HOMA index) | Lower | Higher | Greater aromatic character contributes to the stability of the 2H-isomer. | iosrjournals.org |

| Steric Strain (with bulky N-substituent) | Higher (proximity to C5 substituent) | Lower (N2 is distal to C5) | The tert-butyl group favors the less crowded N2 position. | General Principle |

Influence of Solvent Polarity on Isomeric Ratios

While the 2H-isomer of a substituted tetrazole is often more stable in the gas phase, the equilibrium between 1H- and 2H-isomers in solution can be significantly influenced by the surrounding solvent medium. nih.gov The polarity of the solvent and its ability to form hydrogen bonds are critical factors that can shift the tautomeric equilibrium.

Studies using nitrogen NMR spectroscopy on isomeric N-methyltetrazoles have provided detailed insights into solvent effects. nih.govuw.edu.pl These studies revealed that:

Polarity Effects: There is a distinct difference in how the nitrogen atoms of the two isomers interact with solvents of varying polarity. For the 1H-isomer, the pyrrole-type nitrogen (the one bearing the substituent) exhibits a deshielding effect (a downfield shift in the NMR spectrum) as the solvent polarity increases. Conversely, the pyridine-type nitrogens in the 2H-isomer experience increased shielding (an upfield shift) in more polar solvents. nih.gov

Hydrogen Bonding: The effect of solvent is particularly pronounced in protic solvents capable of hydrogen bonding. The pyridine-type nitrogen atoms in the tetrazole ring are basic and can act as hydrogen bond acceptors. This interaction is stronger for the 2H-isomer, leading to its preferential stabilization in hydrogen-bond-donating solvents. nih.govuw.edu.pl

In general, for 5-substituted tetrazoles, the 1H-tautomer tends to be the predominant form in solution, whereas the 2H-tautomer is more stable in the gas phase. nih.gov This suggests that solvation effects, particularly in polar solvents, can stabilize the more polar 1H-isomer to a greater extent than the 2H-isomer, shifting the equilibrium towards the 1H form. However, for N-substituted isomers like this compound, where a high energy barrier prevents simple tautomerization, the solvent would not induce isomerization. Instead, the solvent polarity would affect its chemical properties and reactivity by altering the electronic shielding of the nitrogen atoms.

Table 2: Effect of Solvent Polarity on Nitrogen NMR Shielding in Isomeric Tetrazoles This table is based on data for N-methyltetrazoles and illustrates the general principles of how solvents would interact with the nitrogens in a compound like this compound.

Click to view interactive table

| Solvent | Dielectric Constant (ε) | Effect on Pyrrole-type N (as in 1H-isomer) | Effect on Pyridine-type N (as in 2H-isomer) | Reference |

|---|---|---|---|---|

| Cyclohexane | 2.02 | Baseline Shielding | Baseline Shielding | nih.gov |

| Dioxane | 2.21 | Minor Deshielding | Minor Shielding | nih.gov |

| Chloroform | 4.81 | Moderate Deshielding | Moderate Shielding | nih.gov |

| Acetonitrile (B52724) | 37.5 | Significant Deshielding | Significant Shielding | nih.gov |

| Water | 80.1 | Strong Deshielding | Strong Shielding (augmented by H-bonding) | nih.govuw.edu.pl |

Computational and Theoretical Studies on this compound Remain Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound, this compound. Despite the growing interest in tetrazole derivatives for their applications in medicinal chemistry and materials science, detailed quantum chemical calculations and reaction modeling for this particular substituted tetrazole are not present in the public domain.

Computational chemistry is a powerful tool for elucidating the molecular and electronic properties of novel compounds. nih.gov Methodologies such as Density Functional Theory (DFT) are frequently employed to predict molecular geometries, electronic structures, and reactivity, providing insights that complement experimental findings. nih.govresearchgate.net However, specific studies applying these methods to this compound have not been identified.

General computational studies on substituted tetrazoles indicate that the 2H-tautomer, such as the one , is often more stable and possesses a higher degree of aromaticity compared to its 1H counterpart. iosrjournals.org These studies also suggest that the electronic influence of substituents on the core tetrazole ring can be minimal. iosrjournals.org Nevertheless, without specific calculations for the title compound, these remain general trends.

For many related compounds, including other substituted tetrazoles and heterocyclic systems, detailed computational analyses are readily available. These studies typically investigate:

Molecular and Electronic Structure: Using methods like DFT with basis sets such as B3LYP/6-311++G(d,p) to optimize the molecular geometry and analyze conformational possibilities. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity and kinetic stability. researchgate.net

Electrostatic Potential (ESP): ESP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Reaction Energetics: The activation barriers for synthetic pathways and the thermodynamic stability of reaction intermediates and final products are modeled to understand reaction mechanisms and feasibility.

While the synthesis and general properties of various tetrazole derivatives are well-documented, the specific computational characterization of this compound is absent from the reviewed literature. Such a study would be valuable for a deeper understanding of its stability, reactivity, and potential applications. The lack of published data prevents a detailed discussion on the specific computational and theoretical attributes of this compound as requested. Further research and publication in this specific area are needed to fill this knowledge void.

Computational and Theoretical Studies

Reaction Energetics and Transition State Modeling

Computational Insights into Regioselectivity

The synthesis of N-substituted tetrazoles often yields a mixture of 1- and 2-substituted isomers (regioisomers). Computational chemistry provides valuable tools to understand and predict the regioselectivity of these reactions. While specific computational studies focusing exclusively on the synthesis of 5-Bromo-2-(tert-butyl)-2H-tetrazole are not extensively detailed in the available literature, general principles derived from theoretical studies on related heterocyclic systems can provide significant insights.

The regioselectivity in the alkylation of 5-substituted tetrazoles is primarily governed by a combination of electronic and steric factors. Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways and predict the most likely product. nih.gov These calculations can determine the activation energies for the formation of each regioisomer, with the lower energy pathway indicating the favored product.

In the case of tetrazoles, the two isomers, often referred to as 1H- and 2H-tautomers in the unsubstituted form, exhibit different properties. nih.gov The distribution of the final N-substituted products depends on the nature of the substituent at the C5 position and the incoming group. For 5-substituted tetrazoles, the presence of an electron-withdrawing group at C5, such as a bromo group, influences the electron density distribution across the ring's nitrogen atoms. This, in turn, affects the site of electrophilic attack or alkylation. The bulky tert-butyl group introduces significant steric hindrance, which can also play a decisive role in directing the substitution to the N2 position, as it is sterically less hindered than the N1 position, which is adjacent to the C5-bromo substituent.

Experimentally, the differentiation between the 2-substituted and 1-substituted isomers is often confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. A notable difference is observed in the 13C-NMR chemical shift of the carbon atom within the tetrazole ring. For 2,5-disubstituted tetrazoles, this carbon signal typically appears approximately 10 ppm downfield compared to its 1,5-disubstituted counterpart. mdpi.com For instance, the carbon in 2-methyl-5-phenyl-2H-tetrazole resonates at δ = 164.25 ppm, while the carbon in 1-methyl-5-phenyltetrazole (B3340059) is found at δ = 154.2 ppm. mdpi.com This empirical rule provides a reliable method for structural assignment and verification of computational predictions.

Analysis of Aromaticity and Stability of the Tetrazole Ring System

The tetrazole ring is an aromatic system, and its aromaticity is a key factor contributing to the chemical and thermal stability of its derivatives. bohrium.com The delocalization of six π-electrons across the five-membered ring satisfies Hückel's rule for aromaticity. This aromatic character is influenced by the nature and position of substituents on the ring. bohrium.com The high nitrogen content makes the tetrazole ring an electron-acceptor, a property that is further enhanced upon protonation. bohrium.com

The aromaticity of the tetrazole ring in this compound is influenced by the electronic effects of both the bromo and the tert-butyl substituents. Aromaticity is not a directly observable quantity but can be quantified using various computational indices. nih.gov

Common Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a popular method for evaluating aromaticity. It involves calculating the magnetic shielding at the center of the ring (or above the ring plane). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system. researchgate.netnih.gov

Other Indices: Several other indices, such as the electronic delocalization-based Para-Delocalization Index (PDI) and the Fluctuation Index (FLU), are also used to provide a more complete picture of a molecule's aromatic character. researchgate.net

The substituents at the C5 and N2 positions modulate the aromaticity of the tetrazole ring. Theoretical studies on substituted tetrazoles have shown that electron-withdrawing groups and electron-donating groups have opposing effects. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Electron-Withdrawing Groups (EWGs): Substituents like a carboxyl (-COOH) or a bromo group at the C5 position tend to increase the aromaticity of the tetrazole ring by withdrawing π-electrons, which can enhance delocalization. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) or alkyl groups (like tert-butyl) can decrease the aromaticity of the ring by donating electron density, which may disrupt the π-electron conjugation. cdnsciencepub.comresearchgate.netcdnsciencepub.com

| Aromaticity Index | Principle | Interpretation for Aromaticity |

|---|---|---|

| NICS (Nucleus-Independent Chemical Shift) | Magnetic Criterion: Measures magnetic shielding at the ring's center. | Negative values (e.g., -10.20 for benzene) indicate aromaticity. researchgate.net |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric Criterion: Based on bond length deviations from an ideal aromatic system. | Values close to 1 indicate high aromaticity. researchgate.netnih.gov |

| PDI (Para-Delocalization Index) | Electronic Criterion: Measures electron delocalization between para-positioned atoms. | Higher values correlate with increased aromaticity. researchgate.net |

| FLU (Aromatic Fluctuation Index) | Electronic Criterion: Measures the delocalization of electrons around the ring. | Values close to 0 indicate high aromaticity. researchgate.net |

The C-Br bond is attached to a C5 carbon that is part of an electron-rich, aromatic heterocyclic system. Computational studies on C-substituted tetrazoles indicate that the electronic nature of the ring system has a strong influence on its substituents. iosrjournals.org The aromatic ring can stabilize the C-Br bond through delocalization effects.

Advanced Applications in Organic Synthesis

5-Bromo-2-(tert-butyl)-2H-tetrazole as a Versatile Synthetic Building Block

The presence of the C-Br bond at the 5-position of the tetrazole ring is the cornerstone of this compound's utility as a synthetic intermediate. This bond can be readily cleaved and substituted, providing a gateway to a vast array of functionalized tetrazoles that would be otherwise difficult to access.

Precursor for Diverse 5-Functionalized Tetrazole Derivatives

This compound serves as a key precursor for a wide range of 5-substituted-2-(tert-butyl)-2H-tetrazoles. The bromo substituent can be displaced through various cross-coupling and substitution reactions, allowing for the introduction of carbon, nitrogen, sulfur, and other functionalities. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce aryl, heteroaryl, vinyl, and alkynyl groups at the 5-position.

These transformations are critical because 5-substituted tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, offering similar acidity but with improved metabolic stability and lipophilicity. bohrium.comnih.gov The tert-butyl group at the N-2 position provides steric protection and enhances the solubility of the molecule in organic solvents, which is advantageous for synthetic manipulations.

Below is a table summarizing representative transformations starting from 5-bromo-tetrazole derivatives to highlight the synthetic possibilities.

| Starting Material Class | Reagent/Catalyst | Functional Group Introduced | Product Class |

| 5-Bromo-2-alkyl-2H-tetrazole | Arylboronic acid / Pd catalyst | Aryl | 5-Aryl-2-alkyl-2H-tetrazole |

| 5-Bromo-2-alkyl-2H-tetrazole | Organostannane / Pd catalyst | Alkyl, Aryl, Vinyl | 5-Substituted-2-alkyl-2H-tetrazole |

| 5-Bromo-2-alkyl-2H-tetrazole | Terminal alkyne / Cu(I), Pd catalyst | Alkynyl | 5-Alkynyl-2-alkyl-2H-tetrazole |

| 5-Bromo-2-alkyl-2H-tetrazole | Thiol / Base | Thioether | 5-Thioether-2-alkyl-2H-tetrazole researchgate.net |

| 5-Bromo-2-alkyl-2H-tetrazole | Amine / Pd or Cu catalyst | Amino | 5-Amino-2-alkyl-2H-tetrazole |

Utility in Complex Molecule Synthesis through Sequential Transformations

The ability to selectively functionalize the 5-position makes this compound an ideal starting point for multi-step syntheses of complex target molecules. A synthetic strategy can involve an initial coupling reaction at the 5-position, followed by further transformations on the newly introduced substituent. This sequential approach allows for the methodical construction of intricate molecular frameworks. For example, a 5-alkynyl-2-(tert-butyl)-2H-tetrazole, synthesized from the 5-bromo precursor, can undergo subsequent cycloaddition reactions or further coupling reactions to build more elaborate structures. The tetrazole ring itself is generally stable to a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule without disrupting the core heterocycle.

Role in the Generation of Compound Libraries

In drug discovery and materials science, the generation of compound libraries for high-throughput screening is a crucial step. nih.gov this compound is an excellent scaffold for creating such libraries due to the diverse range of functional groups that can be introduced at the 5-position. By reacting the bromo-tetrazole with a collection of different boronic acids, amines, or alkynes in a parallel synthesis format, a large library of distinct 5-substituted tetrazoles can be rapidly assembled. This approach enables the exploration of a wide chemical space to identify compounds with desired biological activities or material properties. The development of DNA-encoded chemical libraries has also highlighted the utility of tetrazole synthesis from nitrile precursors, underscoring the importance of this heterocyclic scaffold in creating diverse molecular collections. rsc.org

Development of Tetrazole-Based Ligands and Materials

The nitrogen-rich nature of the tetrazole ring makes it an excellent ligand for coordinating with metal ions. Derivatives of this compound are increasingly being explored for the development of novel coordination complexes and advanced materials like Metal-Organic Frameworks (MOFs).

Coordination Chemistry Studies with Metal Ions

By first converting the 5-bromo group into a chelating moiety (e.g., a pyridyl or carboxyl group), ligands can be created that bind to metal ions in specific and predictable ways. A notable example is 2-(tert-butyl)-5-(2-pyridyl)-2H-tetrazole, which can be synthesized from the 5-bromo precursor. This ligand has been shown to act as a chelating agent, coordinating to metal centers through one of the tetrazole nitrogen atoms and the pyridine (B92270) nitrogen atom. nih.gov

Table of Studied Metal Complexes with a 2-tert-Butyl-5-(2-pyridyl)-2H-tetrazole (L) Ligand nih.gov

| Complex | Metal Ions | Structure Type | Coordination Mode of Ligand (L) |

| [CuL₂Cl₂] | Cu(II) | Mononuclear | Chelating via tetrazole N4 and pyridine N7 |

| [CuL₂(SCN)₂] | Cu(II) | Mononuclear | Chelating via tetrazole N4 and pyridine N7 |

| [Cu₂MnL₂(OAc)₆] | Cu(II), Mn(II) | Trinuclear | Chelating via tetrazole N1 and pyridine N7 |

Exploration in the Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov Tetrazole-based ligands are highly sought after for MOF synthesis because the four nitrogen atoms of the tetrazole ring can coordinate to metal centers in multiple ways, leading to the formation of diverse and stable network structures. rsc.orgscielo.br

This compound can serve as a starting material for bifunctional ligands suitable for MOF construction. For example, the bromo group could be converted to a carboxylic acid or another functional group capable of coordinating to metals. By combining a tetrazole ring with another ligating group within the same molecule, robust frameworks with specific topologies and pore environments can be designed. researchgate.netrsc.org These materials are investigated for a wide range of applications, including gas storage, separation, and catalysis. nih.govresearchgate.net The ability to tune the ligand structure, starting from a versatile precursor like this compound, is key to advancing the field of MOF design. nih.gov

Potential in Polymer Chemistry and Advanced Materials (e.g., Energetic Materials)

The chemical architecture of this compound, combining a high-nitrogen heterocyclic core with a versatile halogen functional group and a sterically bulky alkyl substituent, suggests significant potential in the fields of polymer chemistry and the development of advanced materials, particularly energetic materials. While specific research on this exact molecule is not extensively detailed in public literature, its constituent parts—the 2H-tetrazole ring, the bromo group, and the tert-butyl group—have well-documented roles in these advanced applications. The potential of this compound is therefore inferred from the established chemistry of its structural analogues.

Role in Polymer Chemistry

The incorporation of tetrazole moieties into polymer backbones is a recognized strategy for creating advanced materials with unique properties. Research has demonstrated that the tetrazole ring can be successfully integrated as a pendant group in polymers through various polymerization techniques. For instance, studies have shown the synthesis of polymers with 1,5-disubstituted-1H-tetrazole pendant groups via photo-induced thiol-ene polymerization. conicet.gov.ar This method has proven efficient for creating novel tetrazole-decorated polymers with high molecular weights, and crucially, the tetrazole ring remains stable and intact throughout the polymerization process. conicet.gov.ar

Another approach involves the polymerization of functionalized tetrazoles. The synthesis of polymethylenetetrazole (PMT), a high-energy polymer, was achieved by reacting 5-chloromethyl-tetrazole with a strong, sterically hindered base like potassium tert-butoxide. nih.gov This demonstrates that a halogenated alkyl-tetrazole can act as a monomer. The 5-bromo group on this compound could similarly serve as a reactive site for polymerization or for grafting the molecule onto other polymer chains.

Beyond energetic applications, tetrazole-substituted polymers are being explored for other advanced functions. For example, polymers containing tetrazole groups have been synthesized for use as proton conductors in high-temperature polymer electrolyte fuel cells (HT-PEMFC). rsc.org In these materials, the tetrazole groups, after doping with phosphoric acid, facilitate proton hopping, a key mechanism for ion conductivity. rsc.org This highlights the versatility of the tetrazole moiety in designing functional polymers for demanding applications. The tert-butyl group in this compound could offer benefits in such polymers by enhancing solubility in organic solvents during processing and improving the thermal stability of the final material.

Potential as a Precursor for Energetic Materials

The high nitrogen content and significant positive heat of formation of the tetrazole ring make it a foundational structure for numerous energetic materials. researchgate.net The development of new energetic compounds often focuses on attaching "explosophore" groups, such as nitro (-NO2) or azido (B1232118) (-N3), to a stable heterocyclic core like tetrazole. researchgate.net

The 5-bromo substituent is a key feature that positions this compound as a valuable intermediate in the synthesis of more complex energetic materials. Halogenated heterocycles are common precursors where the halogen acts as a leaving group, allowing for its substitution with highly energetic functional groups.

Synthesis of Azido-tetrazoles: Research has shown that bromo-substituted tetrazoles can undergo a bromo-azide exchange to produce 5-azidotetrazole derivatives, which are a class of high-nitrogen energetic materials. uni-muenchen.de

Building Blocks for Nitro-tetrazoles: The bromo group can facilitate alkylation reactions to link the tetrazole ring to other energetic backbones. For example, ammonium (B1175870) 5-nitrotetrazolate has been alkylated using bromoacetonitrile (B46782) to produce 5-nitrotetrazol-2-ylacetonitrile, a precursor to other powerful energetic compounds. rsc.org

The tert-butyl group, while not an energetic group itself due to its high carbon content, provides significant steric hindrance around the N2 position of the tetrazole ring. This can be synthetically useful for directing reactions to other positions on the ring and can enhance the thermal stability of the resulting energetic compounds.

The performance of energetic materials derived from tetrazoles often surpasses that of traditional explosives like RDX and TATB. By functionalizing the tetrazole core, researchers have developed materials with high detonation velocities and pressures combined with acceptable sensitivity to impact and friction. nih.gov For example, polymethylenetetrazole, a polymer derived from a tetrazole monomer, is noted as a promising candidate for a high-energy, insensitive explosive. nih.gov

Below is a table comparing the properties of several tetrazole-based energetic materials, illustrating the high performance achievable with this class of compounds.

| Compound/Salt Name | Density (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Source(s) |

| 5-(5-Nitrotetrazol-2-ylmethyl)tetrazole (anhydrous) | --- | 8688 | 30.2 | rsc.org |

| Guanidinium 5-(5-Nitrotetrazol-2-ylmethyl)tetrazolate | --- | 8066 | 24.3 | rsc.org |

| Aminoguanidinium 5-(5-Nitrotetrazol-2-ylmethyl)tetrazolate | --- | 8202 | 25.0 | rsc.org |

| Hydroxylammonium Furazan-tetrazolate Salt | 1.84 | 9323 | 38.3 | nih.gov |

| Hydrazinium Furazan-tetrazolate Salt | 1.74 | 9094 | 32.2 | nih.gov |

| Polymethylenetetrazole (PMT) | 1.557 | --- | --- | nih.gov |

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability